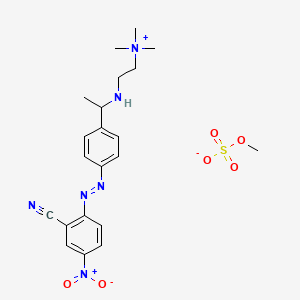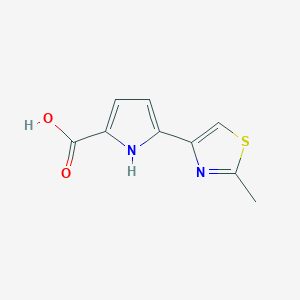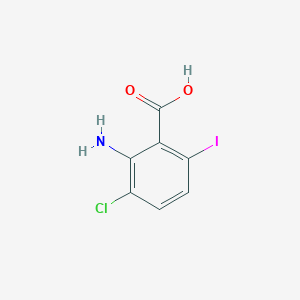
2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves several steps:
Preparation of 2-Cyano-4-nitroaniline: This is achieved through the nitration of 2-cyanoaniline.
Diazotization: The 2-Cyano-4-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with N-ethylanilinoethyltrimethylammonium methyl sulfate to produce the final compound.
化学反応の分析
2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different nitro and cyano derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amine derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: In biological research, it is used for staining tissues and cells, aiding in microscopic examinations.
作用機序
The mechanism of action of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves its interaction with biological molecules through electrostatic and hydrophobic interactions. The azo group allows it to form stable complexes with various substrates, making it effective in staining and binding applications .
類似化合物との比較
Compared to other cationic dyes, 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate is unique due to its specific azo and cyano functional groups, which provide distinct color properties and reactivity. Similar compounds include:
- Cationic Red 5BL
- Astrazon Red 5BL
- Basic Red 24
These compounds share similar applications but differ in their specific chemical structures and properties.
特性
分子式 |
C21H28N6O6S |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
2-[1-[4-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C20H25N6O2.CH4O4S/c1-15(22-11-12-26(2,3)4)16-5-7-18(8-6-16)23-24-20-10-9-19(25(27)28)13-17(20)14-21;1-5-6(2,3)4/h5-10,13,15,22H,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
JCDCIALIGLFFJI-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)


![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)

![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)



![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)

